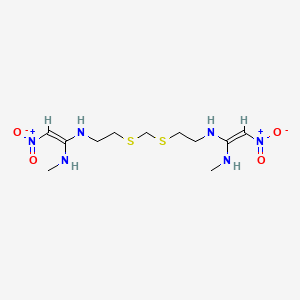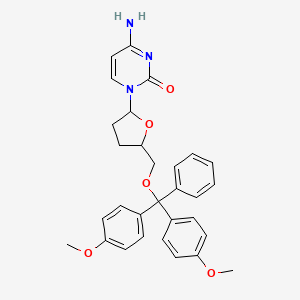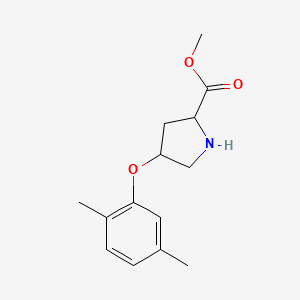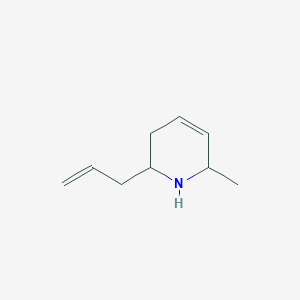![molecular formula C8H14O4 B12106092 Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate](/img/structure/B12106092.png)
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate is an organic compound that features an oxirane ring, a hydroxymethyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate can be achieved through several methods. One common approach involves the Claisen–Johnson rearrangement of crotyl alcohol using a catalytic amount of hexanoic acid in trimethylorthoacetate at reflux conditions for 24 hours. This reaction yields 3-methylpent-4-enoic acid, which can then be converted to the desired epoxide .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: The major product is 4-(3-carboxypropyl)oxirane.
Reduction: The major product is 4-(3-hydroxymethyl)oxirane-2-yl)butanol.
Substitution: The products vary depending on the nucleophile used, but generally include substituted oxiranes.
Scientific Research Applications
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(oxiran-2-yl)butanoate: Similar structure but lacks the hydroxymethyl group.
3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide: Contains an oxirane ring but has different functional groups and applications.
Uniqueness
Methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate is unique due to the presence of both an oxirane ring and a hydroxymethyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 4-[3-(hydroxymethyl)oxiran-2-yl]butanoate |
InChI |
InChI=1S/C8H14O4/c1-11-8(10)4-2-3-6-7(5-9)12-6/h6-7,9H,2-5H2,1H3 |
InChI Key |
ZWGPMXJKSSFLBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1C(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)

![(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)
![1,8-Dihydroxy-2-[5-hydroxy-2-methoxy-7-methyl-9,10-dioxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracen-1-yl]-3-methoxy-6-methylanthracene-9,10-dione](/img/structure/B12106059.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12106060.png)


